

Unveiling the Toxicological Profile of Catalpol: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	Catalpanp-1	
Cat. No.:	B591640	Get Quote

Disclaimer: The following information pertains to the iridoid glycoside catalpol. No public toxicological data currently exists for a compound named "**Catalpanp-1**." This guide is provided under the assumption that "**Catalpanp-1**" is a synonym, derivative, or closely related compound to catalpol, or that the original query contained a typographical error. All data and conclusions herein are based on published research on catalpol.

Executive Summary

This technical guide provides a comprehensive overview of the toxicological profile and safety of catalpol, an iridoid glycoside isolated from the roots of Rehmannia glutinosa and other medicinal plants.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of preclinical safety data, experimental methodologies, and associated molecular pathways. The available evidence suggests that catalpol is generally well-tolerated in rodent models with a favorable safety profile.[3] However, a thorough understanding of its toxicological characteristics is crucial for its potential therapeutic development.

Toxicological Data Summary

The following tables summarize the key quantitative toxicological data for catalpol based on preclinical studies.

Table 1: Acute and Sub-chronic Toxicity



Species	Route of Administration	Dosing Regimen	Observed Effects	Reference
ICR Mice	Oral	Single dose up to 1000 mg/kg	No obvious toxic symptoms; normal eating and activity.	[3]
KM Mice	Intraperitoneal	Single dose	Median lethal dose (LD50) of 206.5 mg/kg.	[3]
Wistar Rats	Not specified	Long-term administration	No toxic changes in biochemical indicators and physiological structures.	[3]
SD Rats	Intranasal	Not specified	No hemolysis; slight degenerative variations in olfactory epithelium at high concentrations.	[4]
Bullfrog	In vitro (maxillary cilia)	Not specified	Little effect on nasal ciliary movement (PPV of 83%).	[4]

Table 2: Genotoxicity, Carcinogenicity, and Reproductive Toxicity



Assay Type	System	Concentration/ Dose	Results	Reference
Genotoxicity	Not specified in available literature	Data not available		
Carcinogenicity	Not specified in available literature	Data not available	-	
Reproductive Toxicity (Male)	KK-Ay Diabetic Mice	8 weeks	Improved testicular histomorphology; reversed reductions in testosterone, LH, and FSH.	[5]
Cell Viability	Human Lymphocytes (AHH-1)	25–100 μg/ml	Inhibited ionizing radiation-induced apoptosis and increased cell viability.	[6]
Cell Viability	Human SKNMC & AD LCL cells	Up to 200 μM for 24 hr	No significant effect on cell viability.	[7]

Experimental Protocols Acute Toxicity Study in Mice

- Animal Model: Institute of Cancer Research (ICR) mice and Kunming (KM) mice.[3]
- Route of Administration: Oral (ICR mice) and intraperitoneal (KM mice).[3]
- Dosage: A maximum single dose of 1000 mg/kg was administered orally to ICR mice.[3] For the intraperitoneal study in KM mice, a dose range was used to determine the LD50.



 Observation Parameters: General behavior, food and water consumption, and mortality were monitored. For the long-term study in Wistar rats, biochemical indicators and physiological structures were examined.[3]

Nasal Ciliotoxicity Assay

- Model: Excised bullfrog maxillary sinus mucosa.[4]
- Procedure: The mucosa was exposed to a catalpol solution. The persistent vibration duration (PVD) and the percentage of persistent vibration (PPV) of the cilia were measured to assess toxicity. A higher PPV indicates lower toxicity.[4]
- Control: Sodium deoxycholate was used as a positive control for severe ciliary toxicity.[4]

Male Reproductive Toxicity Study in Diabetic Mice

- Animal Model: KK-Ay diabetic mice.[5]
- Treatment: Catalpol was administered for 8 weeks.
- Parameters Assessed: Testis/body weight ratio, testicular histopathology, levels of testosterone, luteinizing hormone (LH), follicle-stimulating hormone (FSH), and activity of testicular marker enzymes were determined.[5]
- In Vitro Component: GC-2 cells were treated with advanced glycation end-products (AGEs) to induce injury, with and without catalpol pretreatment, to assess effects on cell viability, apoptosis, and oxidative stress markers.[5]

Signaling Pathways and Mechanisms of Action

Catalpol exerts its biological effects through the modulation of various signaling pathways, which are central to its therapeutic potential and safety profile.

Anti-inflammatory and Antioxidant Pathways

Catalpol has demonstrated significant anti-inflammatory and antioxidant properties.[1][2] It can suppress the activation of the NF-κB pathway, a key regulator of inflammation, thereby reducing the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[8]



Furthermore, catalpol can enhance the cellular antioxidant defense system by activating the Nrf2/ARE pathway, leading to the upregulation of antioxidant enzymes like SOD and GSH-Px. [2]

Catalpol's Anti-inflammatory and Antioxidant Mechanisms Inflammatory Catalpol Stimuli Activates Inhibits Nrf2/ARE NF-kB Pathway **Pathway** Upregulates Promotes Antioxidant Pro-inflammatory Enzymes Cytokines (SOD, GSH-Px) (TNF-α, IL-1β, IL-6) Reduces Oxidative Inflammation Stress Cellular Damage



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Figure 1: Catalpol's modulation of inflammatory and oxidative stress pathways.

Neuroprotective Pathways

In the context of neuroprotection, catalpol has been shown to activate the PI3K/Akt signaling pathway, which is crucial for neuronal survival and proliferation.[3][9] By promoting the phosphorylation of Akt, catalpol can inhibit apoptosis and protect neurons from various toxic insults.



Catalpol's Neuroprotective Signaling Pathway Catalpol Activates PI3K Activates Neurotoxic Akt Insults nhibits Induces Apoptotic <u>Pathw</u>ays Decreases Neuronal Survival

Figure 2: The role of the PI3K/Akt pathway in catalpol-mediated neuroprotection.

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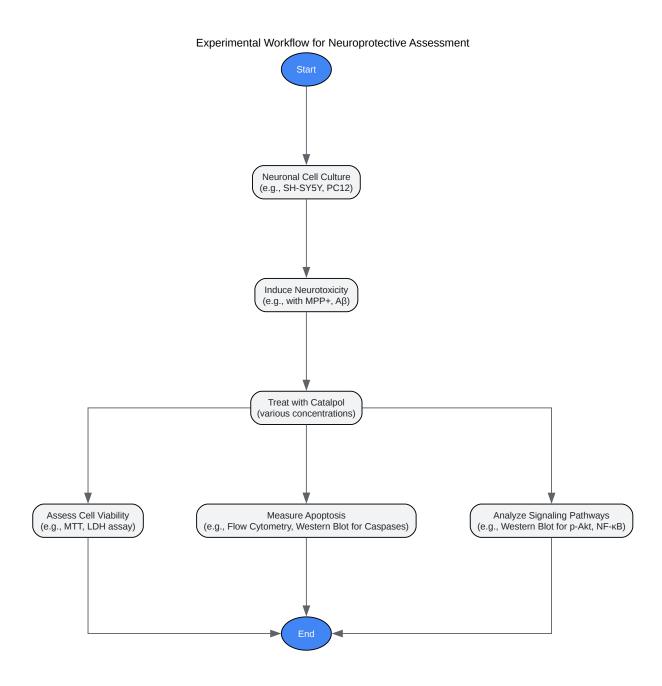




Experimental Workflow for Assessing Neuroprotection

The following diagram illustrates a typical experimental workflow to evaluate the neuroprotective effects of catalpol.





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Figure 3: A generalized workflow for in vitro evaluation of catalpol's neuroprotective effects.



Conclusion

Based on the available preclinical data, catalpol demonstrates a promising safety profile with low acute oral toxicity in mice.[3] It exhibits protective effects against reproductive damage in a diabetic mouse model and shows no significant cytotoxicity at effective concentrations in various cell lines.[5][7] The mechanisms underlying its therapeutic effects are linked to the modulation of key signaling pathways involved in inflammation, oxidative stress, and apoptosis. While the current data are encouraging, further comprehensive toxicological studies, including genotoxicity and carcinogenicity assays, are warranted to fully establish the safety of catalpol for potential clinical applications.

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